2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[methyl(pyrrolidin-3-ylmethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(4-5-11)7-8-2-3-9-6-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRVNJFSWGACHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidine Core and Substituents
The pyrrolidine ring is typically synthesized through stereoselective methods involving the oxidation and functionalization of prolinol derivatives or related cyclic amines. According to recent reviews on pyrrolidine synthesis:
Oxidation of Prolinol : (S)-prolinol is oxidized using reagents like Dess–Martin periodinane to form aldehyde intermediates without isolating them, facilitating subsequent condensation reactions.
Mitsunobu Reaction : The Mitsunobu reaction is employed to introduce functional groups such as thioacetate or hydroxyl groups on the pyrrolidine ring, enabling further modification.
Intramolecular Cyclizations : Intramolecular Mitsunobu reactions followed by nucleophilic substitutions with agents like sodium hydroxide and benzyl bromide yield hydroxyproline derivatives, which serve as intermediates for pyrrolidin-3-ylethanethioate derivatives.
These methods ensure the stereochemical integrity of the pyrrolidine ring, which is crucial for biological activity.
Introduction of the Aminoethanol Side Chain
The aminoethanol moiety (2-amino-1-ethanol) is introduced via alkylation reactions involving chloroethylpiperidine or related alkylating agents:
Alkylation of Pyrrolidine Derivatives : Pyrrolidine intermediates (e.g., hydroxylated or protected forms) are alkylated with 2-chloroethylpiperidine hydrochloride or similar compounds in the presence of alkali metal carbonates such as cesium carbonate or potassium carbonate.
Solvent and Conditions : The alkylation is typically carried out in inert solvents like anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere at ambient to moderately elevated temperatures (25–90 °C) to ensure completion within 16–20 hours.
Alternative Alkylating Agents : Compounds with leaving groups such as sulfonates (methanesulfonate, toluenesulfonate) or halogens (bromo, chloro) can also be used to introduce the aminoethanol side chain.
Formation of the Dihydrochloride Salt
The final compound is isolated as a dihydrochloride salt to enhance stability and solubility:
Acidification and Salt Formation : The free base is treated with hydrochloric acid under controlled conditions to form the dihydrochloride salt. This step may involve refluxing in methanol with catalytic hydrochloric acid, followed by removal of by-products such as methyl acetate via distillation.
Purification : The salt formation aids in purification by crystallization, yielding a high-purity product suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Oxidation of Prolinol | Dess–Martin periodinane, methanol, ammonia | Aldehyde intermediate for pyrrolidine ring |
| 2 | Mitsunobu Reaction | Thioacetic acid or related nucleophiles | Functionalized pyrrolidine derivatives |
| 3 | Intramolecular Cyclization | Sodium hydroxide, benzyl bromide | Hydroxyproline derivatives |
| 4 | Alkylation | 2-Chloroethylpiperidine hydrochloride, K2CO3, DMF | Introduction of aminoethanol side chain |
| 5 | Salt Formation | HCl, methanol, reflux | Dihydrochloride salt of final compound |
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride has been explored as a potential pharmacological agent due to its structural features that may influence biological activity. Its applications include:
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into treatments for neurological disorders, such as depression or anxiety, by potentially modulating serotonin or dopamine pathways.
- Antidepressant Activity : Preliminary studies suggest that similar compounds may exhibit antidepressant properties through mechanisms involving the inhibition of monoamine oxidase or reuptake of neurotransmitters.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its functional groups allow it to participate in:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, particularly those targeting specific biological pathways.
- Reagent in Organic Reactions : Due to its amine and alcohol functionalities, it can be employed in nucleophilic substitution reactions, facilitating the formation of new chemical entities.
Biological Studies
Research has indicated potential applications in studying enzyme interactions and receptor binding:
- Enzyme Inhibition Studies : Investigations into its role as an inhibitor of specific enzymes could provide insights into its mechanism of action and therapeutic potential.
- Receptor Binding Assays : The compound may be evaluated for its affinity towards various receptors, contributing to the understanding of its pharmacodynamics.
Case Study 1: Neuropharmacological Effects
A study conducted on related pyrrolidine derivatives highlighted their potential efficacy in modulating neurotransmitter levels in animal models. The results indicated significant changes in behavior consistent with antidepressant activity, suggesting that further investigation into this compound could yield similar findings.
Case Study 2: Synthetic Applications
Research has demonstrated the utility of this compound as a precursor in synthesizing novel piperidine derivatives. For instance, reactions involving this compound resulted in high yields of target products with desirable biological activity, showcasing its value in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Functional Groups and Bioactivity: The target compound’s pyrrolidine and quaternary ammonium groups differentiate it from alkyloxy-ethanol derivatives like C11OEtOH, which rely on hydrophobic alkyl chains for nematicidal activity . Compared to the methyl ester in the patent compound (EP 4 374 877 A2), the ethanolamine backbone of the target compound offers greater hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors .
Solubility and Formulation: The dihydrochloride salt form of the target compound improves water solubility relative to non-ionic analogs like C11OEtOH, suggesting advantages in aqueous delivery systems. However, this may reduce lipid membrane permeability, a critical factor for nematicides targeting intracellular pathways .
Synthetic Utility :
- The patent compound (EP 4 374 877 A2) is a methyl ester hydrochloride synthesized via acid-catalyzed deprotection, emphasizing its role as a synthetic intermediate. In contrast, the target compound’s quaternary ammonium structure may require more complex alkylation or amination steps, limiting scalability .
Research Findings and Mechanistic Insights
- Nematicidal Activity: Alkyloxy-ethanol homologs (e.g., C11OEtOH) exhibit chain-length-dependent activity, with C11–C12 chains showing optimal nematicidal efficacy. The target compound lacks a hydrophobic alkyl chain, suggesting divergent mechanisms of action, possibly involving neurotransmitter disruption via its ammonium group .
- Stability : Quaternary ammonium compounds like the target molecule are generally stable under acidic conditions but may degrade in basic environments. This contrasts with ester-based compounds (e.g., EP 4 374 877 A2), which are prone to hydrolysis .
Biological Activity
2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₂₀Cl₂N₂O
- CAS Number : 1220020-93-8
- Molecular Weight : 215.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound's structure suggests potential binding affinity for receptors such as:
- Serotonin receptors
- Dopamine receptors
- Nicotinic acetylcholine receptors
These interactions may lead to various pharmacological effects, including anxiolytic, antidepressant, and potentially neuroprotective activities.
Neuropharmacological Studies
Studies exploring the neuropharmacological effects of similar compounds have demonstrated their ability to influence mood and cognitive functions. For example, research into pyrrolidine derivatives has shown promise in treating anxiety and depression by modulating neurotransmitter levels.
Case Study:
A study published in PubMed evaluated the effects of a pyrrolidine-based compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting that compounds like this compound may have therapeutic potential in anxiety disorders .
Toxicity and Safety Profile
While specific toxicity data for this compound are not extensively documented, it is classified as an irritant. Standard safety precautions should be observed when handling this compound.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride with high purity?
- Methodology : Optimize reaction conditions (e.g., pH, temperature) to minimize side products. Use anhydrous conditions and stoichiometric control for methylation and pyrrolidinyl substitution steps. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) is recommended. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via -NMR and FT-IR spectroscopy .
- Safety : Follow protocols for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use due to potential respiratory irritation .
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM, chloroform) under controlled pH.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
- Thermal Behavior : Use differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and optimize substituent positions on the pyrrolidine ring for binding affinity .
- Validation : Synthesize top-ranked derivatives and compare in vitro activity (IC) against parent compound .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting receptor binding affinities)?
- Root Cause Analysis :
- Experimental Variables : Compare assay conditions (e.g., cell lines, buffer pH, incubation time).
- Compound Integrity : Verify batch-to-batch consistency via LC-MS and -NMR to rule out degradation or stereochemical variations .
Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?
- Process Design :
- Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures.
- Catalysis : Explore heterogeneous catalysts (e.g., palladium on carbon) for selective reductions .
- Byproduct Mitigation : Implement inline FTIR monitoring to detect intermediates and adjust stoichiometry dynamically .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in aqueous solutions?
- PPE : Wear nitrile gloves, lab coats, and respiratory protection if aerosolization is possible.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .
- Emergency Contacts : Use CHEMTREC (+1 703-741-5970) for immediate incident support .
Key Research Challenges
- Stereochemical Control : The compound’s tertiary amine and pyrrolidine moieties may lead to racemization during synthesis. Use chiral HPLC columns (e.g., Chiralpak IA) to monitor enantiomeric excess .
- Biological Assay Variability : Standardize cell-based assays using ISO-accredited protocols to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
